Tylophorine

Catalog No.
S546099
CAS No.
482-20-2
M.F
C24H27NO4
M. Wt
393.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tylophorine

CAS Number

482-20-2

Product Name

Tylophorine

IUPAC Name

(13aS)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine

Molecular Formula

C24H27NO4

Molecular Weight

393.5 g/mol

InChI

InChI=1S/C24H27NO4/c1-26-21-9-16-15-8-14-6-5-7-25(14)13-20(15)19-12-24(29-4)23(28-3)11-18(19)17(16)10-22(21)27-2/h9-12,14H,5-8,13H2,1-4H3/t14-/m0/s1

InChI Key

SSEUDFYBEOIWGF-AWEZNQCLSA-N

SMILES

COC1=C(C=C2C(=C1)C3=C(CN4CCCC4C3)C5=CC(=C(C=C52)OC)OC)OC

solubility

Soluble in DMSO

Synonyms

2,3,6,7-tetramethoxyphenanthro(9,10:6,7')indolizidine, dehydrotylophorine, tylophorine

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(CN4CCCC4C3)C5=CC(=C(C=C52)OC)OC)OC

Isomeric SMILES

COC1=C(C=C2C(=C1)C3=C(CN4CCC[C@H]4C3)C5=CC(=C(C=C52)OC)OC)OC

The exact mass of the compound Tylophorine is 393.194 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 717335. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenanthrenes - Supplementary Records. It belongs to the ontological category of organic heteropentacyclic compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tylophorine is an alkaloid found primarily in the roots and leaves of the Tylophora indica plant, a climbing vine native to Southeast Asia []. It has gained significant interest in the scientific community due to its potential therapeutic properties. Here's a breakdown of its applications in scientific research:

Antiviral Activity

Studies suggest that tylophorine exhibits antiviral properties against various viruses. Research has shown its effectiveness in inhibiting the replication of Hepatitis B virus (HBV) and Hepatitis C virus (HCV) in cell cultures. Additionally, it has demonstrated potential activity against the dengue virus and the influenza virus [, ].

Tylophorine is a phenanthroindolizidine alkaloid primarily derived from the plant Tylophora indica, belonging to the family Asclepiadaceae. Its molecular formula is C₁₄H₁₇NO₄, and it has a molecular weight of approximately 393.19 g/mol. Tylophorine features a complex structure characterized by a methoxyl-substituted phenanthrene ring system linked to an indolizidine ring at the 9,10-position. The compound is noted for its significant biological activities, particularly in the realm of medicinal chemistry, where it exhibits promising anticancer properties and potential therapeutic applications against various diseases

, including:

  • Hydrolysis: This reaction can convert tylophorine into its hydrolyzed forms, which may exhibit different biological activities.
  • Reduction: Tylophorine can be reduced to yield other derivatives, such as its seco analogues, through the action of reducing agents like lithium aluminum hydride .
  • Oxidation: The compound can also be oxidized to form different structural variants, which may enhance or alter its biological properties .

Additionally, degradation studies have revealed that tylophorine can undergo various transformations under specific conditions, highlighting its reactivity and potential for further synthetic applications .

Tylophorine exhibits a wide range of biological activities:

  • Anticancer Properties: It has been shown to possess antiproliferative effects against various cancer cell lines by inhibiting cyclin D1 expression and reducing protein biosynthesis. This action contributes to its potential as an anticancer agent
    And Biotechnological ..." class="citation ml-xs inline" data-state="closed" href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7211505/" rel="nofollow noopener" target="_blank"> .
  • Research Tool: Tylophorine serves as a valuable tool in pharmacological studies aimed at understanding cellular mechanisms involved in cancer progression and treatment responses.

Tylophorine can be synthesized through several methods:

  • Traditional Synthetic Routes:
    • One method involves the synthesis of an amide-ester followed by reactions with triethyloxonium fluoroborate and sodium borohydride, leading to the formation of intermediate compounds that eventually yield tylophorine through Clemmensen reduction .
    • Another approach utilizes biogenetic patterns involving the condensation of specific acids with pyrrolines derived from putrescine or ornithine, followed by cyclization and reduction steps .
  • Free Radical Reactions:
    • Recent advancements have introduced free radical reactions as an efficient route for synthesizing (S)-(+)-tylophorine and its seco analogues, showcasing innovative methodologies in organic synthesis .

Tylophorine shares structural similarities with several other alkaloids from the Asclepiadaceae family. Here are some notable compounds for comparison:

CompoundMolecular FormulaKey Features
TylophorinineC₁₃H₁₅NO₄Similar structure; exhibits cytotoxic properties
TylophrinidineC₁₂H₁₄NO₄Related compound; also shows biological activity
SepticineC₁₃H₁₅NO₄Shares phenanthroindolizidine structure; known for antiproliferative effects

Tylophorine is unique due to its specific methoxyl substitutions and distinct biological activity profile compared to these similar compounds. Its potent effects on cancer cells and potential antiviral properties set it apart as a significant compound for further research and application in medicinal chemistry

And Nomenclature Data

AspectDetails
Absolute ConfigurationS-configuration at C-13a position
Stereogenic CentersOne defined stereocenter at position 13a
IUPAC Name (S-enantiomer)(13aS)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrodibenzo[f,h]pyrrolo[1,2-b]isoquinoline
Alternative Name2,3,6,7-tetramethoxyphenanthro[9,10:6′,7′]indolizidine
InChI KeySSEUDFYBEOIWGF-AWEZNQCLSA-N
SMILES (S-configuration)COC1=CC2=C(C=C1OC)C3=C(C=C(OC)C(OC)=C3)C4=C2C[C@@H]5CCCN5C4

Mass Spectrometry Profile

Mass spectrometric analysis of tylophorine yields a characteristic fragmentation pattern diagnostic for phenanthroindolizidine alkaloids. The molecular ion peak appears at m/z 393, corresponding to the molecular formula C₂₄H₂₇NO₄⁺ [24] [23]. This molecular ion often exhibits relatively low intensity due to facile fragmentation processes.

The base peak typically occurs at m/z 323, arising from loss of the pyrrolidine fragment (mass 70) through a characteristic retro-Diels-Alder reaction [23]. This fragmentation represents cleavage of the characteristic five-membered nitrogen-containing ring system and serves as a diagnostic feature for this alkaloid class.

Additional significant fragment ions include peaks arising from stepwise methyl group losses, generating signals at m/z 308, 293, and 278 [23]. The mass spectral fragmentation pattern reflects the structural arrangement of methoxyl substituents and the pentacyclic framework, providing unambiguous identification of the compound.

High-resolution mass spectrometry confirms the exact molecular composition, with the calculated mass for C₂₄H₂₇NO₄⁺ being 393.1940 Da [13]. Electrospray ionization mass spectrometry often produces protonated molecular ions [M+H]⁺ at m/z 394 under positive ion mode conditions.

Infrared and Ultraviolet Spectral Features

Infrared spectroscopy reveals characteristic absorption bands corresponding to the functional groups present in tylophorine. The absence of hydroxyl functionality is confirmed by the lack of broad O-H stretching vibrations in the 3200-3600 cm⁻¹ region [23]. Aromatic C-H stretching appears around 3030 cm⁻¹, while aliphatic C-H stretching vibrations occur in the typical range of 2850-2960 cm⁻¹ [25].

The aromatic C=C stretching vibrations manifest as medium-intensity bands at approximately 1600 and 1510 cm⁻¹, consistent with the substituted phenanthrene system [23] [25]. Characteristic C-O-C ether stretching vibrations from the methoxyl groups appear at 1160 and 1110 cm⁻¹ [23]. The fingerprint region below 1500 cm⁻¹ provides a unique spectral signature for compound identification.

Ultraviolet-visible spectroscopy demonstrates characteristic absorption maxima reflecting the extended conjugated aromatic system. In ethanol solution, tylophorine exhibits absorption maxima at 257, 286, 339, and 356 nm [5] [23]. The corresponding logarithmic extinction coefficients (log ε) are 4.7, 4.42, 3.28, and 3.19, respectively, indicating strong electronic transitions [5].

In methanol, similar absorption patterns occur with maxima at 258, 287, and 340 nm [12] [23]. The absence of bathochromic shifts upon addition of sodium hydroxide confirms the lack of phenolic hydroxyl groups, distinguishing tylophorine from related hydroxylated alkaloids [23]. These spectral characteristics provide definitive identification parameters for analytical applications.

Table 3: Spectroscopic Characterization Parameters

TechniqueParameter/FeatureValue/Description
UV-Visλmax in Ethanol (nm)257, 286, 339, 356
UV-VisLog ε values4.7, 4.42, 3.28, 3.19
IRC-H stretching (aromatic)~3030 cm⁻¹
IRC=C aromatic stretching1600, 1510 cm⁻¹
IRC-O-C ether stretching1160, 1110 cm⁻¹
MSMolecular ion peak [M]⁺m/z 393
MSBase peak fragmentationm/z 323 (loss of pyrrolidine)
¹H NMRAromatic regionδ 7.0-8.0 ppm
¹H NMRMethoxy groupsδ 3.8-4.0 ppm (OCH₃)
¹³C NMRAromatic carbonsδ 148-150 ppm (methoxylated)

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Exact Mass

393.194

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O41630Y8V3

Other CAS

482-20-2

Wikipedia

Tylophorine

Dates

Last modified: 02-18-2024
1: Wang Y, Lam W, Chen SR, Guan FL, Dutchman GE, Francis S, Baker DC, Cheng YC. Tylophorine Analog DCB-3503 Inhibited Cyclin D1 Translation through Allosteric Regulation of Heat Shock Cognate Protein 70. Sci Rep. 2016 Sep 6;6:32832. doi: 10.1038/srep32832. PubMed PMID: 27596272; PubMed Central PMCID: PMC5011780.
2: Yao T, Zhang H, Zhao Y. Synthesis of 9,10-Phenanthrenes via Palladium-Catalyzed Aryne Annulation by o-Halostyrenes and Formal Synthesis of (±)-Tylophorine. Org Lett. 2016 Jun 3;18(11):2532-5. doi: 10.1021/acs.orglett.6b00558. PubMed PMID: 27188401.
3: Wen T, Wang Z, Meng X, Wu M, Li Y, Wu X, Zhao L, Wang P, Yin Z, Li-Ling J, Wang Q. Synthesis of novel tylophorine derivatives and evaluation of their anti-inflammatory activity. ACS Med Chem Lett. 2014 Jul 23;5(9):1027-31. doi: 10.1021/ml500255j. PubMed PMID: 25221661; PubMed Central PMCID: PMC4160763.
4: Su B, Zhang H, Deng M, Wang Q. An enantioselective strategy for the total synthesis of (S)-tylophorine via catalytic asymmetric allylation and a one-pot DMAP-promoted isocyanate formation/Lewis acid catalyzed cyclization sequence. Org Biomol Chem. 2014 Jun 14;12(22):3616-21. doi: 10.1039/c4ob00200h. PubMed PMID: 24756131.
5: Zheng Y, Liu Y, Wang Q. Collective asymmetric synthesis of (-)-antofine, (-)-cryptopleurine, (-)-tylophorine, and (-)-tylocrebrine with tert-butanesulfinamide as a chiral auxiliary. J Org Chem. 2014 Apr 18;79(8):3348-57. doi: 10.1021/jo500013e. PubMed PMID: 24679059.
6: Saraswati S, Kanaujia PK, Kumar S, Kumar R, Alhaider AA. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2-mediated angiogenesis. Mol Cancer. 2013 Jul 29;12:82. doi: 10.1186/1476-4598-12-82. PubMed PMID: 23895055; PubMed Central PMCID: PMC3733984.
7: Yang CW, Lee YZ, Hsu HY, Wu CM, Chang HY, Chao YS, Lee SJ. c-Jun-mediated anticancer mechanisms of tylophorine. Carcinogenesis. 2013 Jun;34(6):1304-14. doi: 10.1093/carcin/bgt039. PubMed PMID: 23385061.
8: Su B, Chen F, Wang Q. An enantioselective strategy for the synthesis of (S)-tylophorine via one-pot intramolecular Schmidt/Bischler-Napieralski/imine-reduction cascade sequence. J Org Chem. 2013 Mar 15;78(6):2775-9. doi: 10.1021/jo302725q. PubMed PMID: 23373672.
9: Stoye A, Peez TE, Opatz T. Left, right, or both? On the configuration of the phenanthroindolizidine alkaloid tylophorine from Tylophora indica. J Nat Prod. 2013 Feb 22;76(2):275-8. doi: 10.1021/np300838w. PubMed PMID: 23369033.
10: Wang Y, Wong HC, Gullen EA, Lam W, Yang X, Shi Q, Lee KH, Cheng YC. Cryptopleurine analogs with modification of e ring exhibit different mechanism to rac-cryptopleurine and tylophorine. PLoS One. 2012;7(12):e51138. doi: 10.1371/journal.pone.0051138. PubMed PMID: 23251437; PubMed Central PMCID: PMC3519526.
11: Lee YZ, Yang CW, Hsu HY, Qiu YQ, Yeh TK, Chang HY, Chao YS, Lee SJ. Synthesis and biological evaluation of tylophorine-derived dibenzoquinolines as orally active agents: exploration of the role of tylophorine e ring on biological activity. J Med Chem. 2012 Dec 13;55(23):10363-77. doi: 10.1021/jm300705j. PubMed PMID: 23167614.
12: Meng X, Zhang Y, Jia Z, Huo X, He X, Tian G, Wu M, Wang Z, Zhou X, Xiong S, Gao X, Wu Z, Han J, Zhao L, Wang P, Hong Z, Wang Q, Yin Z. A novel tylophorine analog W-8 up-regulates forkhead boxP3 expression and ameliorates murine colitis. J Leukoc Biol. 2013 Jan;93(1):83-93. doi: 10.1189/jlb.0812402. PubMed PMID: 23142729.
13: Wen T, Li Y, Wu M, Chen X, Han L, Bao X, Wang Z, Wang K, Hu Y, Zhou X, Wu Z, Wang P, Hong Z, Zhao L, Wang Q, Yin Z. A novel tylophorine analog NK-007 ameliorates colitis through inhibition of innate immune response. Int Immunopharmacol. 2012 Dec;14(4):487-94. doi: 10.1016/j.intimp.2012.08.008. PubMed PMID: 22929538.
14: Niphakis MJ, Gay BC, Hong KH, Bleeker NP, Georg GI. Synthesis and evaluation of the anti-proliferative and NF-κB activities of a library of simplified tylophorine analogs. Bioorg Med Chem. 2012 Oct 1;20(19):5893-900. doi: 10.1016/j.bmc.2012.07.044. PubMed PMID: 22910225.
15: Xu X, Liu Y, Park CM. Rhodium(III)-catalyzed intramolecular annulation through C-H activation: total synthesis of (±)-antofine, (±)-septicine, (±)-tylophorine, and rosettacin. Angew Chem Int Ed Engl. 2012 Sep 10;51(37):9372-6. doi: 10.1002/anie.201204970. PubMed PMID: 22907635.
16: Lahm G, Stoye A, Opatz T. A five-step synthesis of (±)-tylophorine via a nitrile-stabilized ammonium ylide. J Org Chem. 2012 Aug 3;77(15):6620-3. doi: 10.1021/jo3011045. PubMed PMID: 22783990.
17: Wen T, Li Y, Wu M, Sun X, Bao X, Lin Y, Hao J, Han L, Cao G, Wang Z, Liu Y, Wu Z, Hong Z, Wang P, Zhao L, Li Z, Wang Q, Yin Z. Therapeutic effects of a novel tylophorine analog, NK-007, on collagen-induced arthritis through suppressing tumor necrosis factor α production and Th17 cell differentiation. Arthritis Rheum. 2012 Sep;64(9):2896-906. doi: 10.1002/art.34528. PubMed PMID: 22576707.
18: Wang K, Hu Y, Liu Y, Mi N, Fan Z, Liu Y, Wang Q. Design, synthesis, and antiviral evaluation of phenanthrene-based tylophorine derivatives as potential antiviral agents. J Agric Food Chem. 2010 Dec 8;58(23):12337-42. doi: 10.1021/jf103440s. PubMed PMID: 21058739.
19: Wang Y, Gao W, Svitkin YV, Chen AP, Cheng YC. DCB-3503, a tylophorine analog, inhibits protein synthesis through a novel mechanism. PLoS One. 2010 Jul 15;5(7):e11607. doi: 10.1371/journal.pone.0011607. PubMed PMID: 20657652; PubMed Central PMCID: PMC2904705.
20: Stoye A, Opatz T. Racemization-free synthesis of (S)-(+)-tylophorine from L-proline by radical cyclization. Org Lett. 2010 May 7;12(9):2140-1. doi: 10.1021/ol100652b. PubMed PMID: 20377275.

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